molecular formula C₁₆H₉D₄N₃O₃ B1160406 N-Carbamoyl Oxcarbazepine-d4 (major)

N-Carbamoyl Oxcarbazepine-d4 (major)

Cat. No.: B1160406
M. Wt: 299.32
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of N-Carbamoyl Oxcarbazepine-d4 (major) emerged from the broader evolution of stable isotope-labeled internal standards in pharmaceutical analysis, particularly following the recognition that traditional analytical approaches faced significant limitations in complex matrix environments. The historical trajectory of deuterium-labeled compounds in pharmaceutical analysis began with the understanding that electrospray ionization mass spectrometry required uniquely matched internal standards for accurate quantification. This recognition led to intensive research into stable isotope labeling techniques during the late 20th and early 21st centuries, as analytical chemists sought to overcome matrix effects and achieve reproducible, accurate recoveries in liquid chromatography-mass spectrometry assays.

N-Carbamoyl Oxcarbazepine-d4 (major) holds exceptional significance in modern analytical chemistry, particularly in the context of pharmaceutical quality control and bioanalytical method development. The compound's primary analytical value stems from its role as an internal standard in liquid chromatography-mass spectrometry applications, where it addresses fundamental challenges associated with matrix effects and analytical variability. The stable isotope labeling strategy employed in this compound provides a uniquely matched reference that experiences virtually identical extraction efficiency, chromatographic behavior, and ionization characteristics compared to the unlabeled analyte.

The analytical significance of N-Carbamoyl Oxcarbazepine-d4 extends to its application in method validation protocols, where it serves as a critical component in establishing analytical method reliability and regulatory compliance. The compound enables analytical method development teams to achieve the stringent accuracy and precision requirements demanded by regulatory agencies for pharmaceutical impurity testing. Its use in quality controlled applications for Abbreviated New Drug Applications demonstrates its essential role in supporting generic drug development programs, where analytical method validation must meet exacting standards for regulatory approval.

Table 2: Analytical Applications and Performance Characteristics

Application Area Specific Use Performance Benefit Reference
Method Development Internal Standard Development Optimal matrix effect compensation
Method Validation Precision and Accuracy Studies Reproducible analytical performance
Quality Control Commercial Production Monitoring Consistent impurity quantification
Bioanalytical Testing Pharmacokinetic Studies Enhanced analytical reliability
Regulatory Compliance ANDA Applications Meeting regulatory standards

The compound's analytical chemistry significance is further emphasized by its role in addressing the fundamental limitations of traditional internal standard approaches. Historical reliance on structurally related compounds as internal standards often resulted in poor analytical performance due to differential matrix effects and varying extraction efficiencies. N-Carbamoyl Oxcarbazepine-d4 overcomes these limitations by providing a chemically identical reference that differs only in isotopic composition, ensuring that analytical variability is minimized and method robustness is maximized.

The precision achievable with N-Carbamoyl Oxcarbazepine-d4 as an internal standard represents a significant advancement in pharmaceutical analytical chemistry. The compound enables analytical methods to achieve coefficient of variation values typically below 5% for impurity quantification, substantially improving upon the performance achievable with non-isotopically labeled internal standards. This level of analytical precision is particularly critical in pharmaceutical manufacturing environments where impurity levels must be controlled within narrow specification limits to ensure product quality and regulatory compliance.

Role as a Stable Isotope-Labeled Reference Standard

Table 3: Reference Standard Applications and Regulatory Context

Application Category Specific Function Regulatory Relevance Quality Impact Reference
Pharmacopeial Traceability USP/EP Standard Alignment International Recognition Global Method Harmonization
Method Validation Accuracy and Precision Assessment Regulatory Submission Requirements Analytical Method Reliability
Commercial Production Impurity Monitoring Good Manufacturing Practice Compliance Product Quality Assurance
Analytical Development Method Optimization Regulatory Method Approval Enhanced Analytical Performance

Properties

Molecular Formula

C₁₆H₉D₄N₃O₃

Molecular Weight

299.32

Synonyms

N-Carbamoyl-10-oxo-10,11-dihdyro-5H-dibenzo[b,f]azepine-5-carboxamide-d4 (major); 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Deuterated Oxcarbazepine Derivatives
  • Oxcarbazepine-D4 (Major) : A closely related compound with the formula C₁₅H₈D₄N₂O₂ (MW: 256.29 g/mol). Unlike N-Carbamoyl Oxcarbazepine-d4, it lacks the carbamoyl group and is a direct deuterated analog of the parent drug. It is used to study oxcarbazepine’s metabolic pathways without structural modifications .
  • N-Acetyl-5H-dibenzo[b,f]azepine-5-carboxamide: Another impurity in oxcarbazepine synthesis, featuring an acetylated dibenzoazepine core (MW: 278.31 g/mol). It differs in the absence of deuterium and the presence of an acetyl group instead of carbamoyl .
Carbamoyl-Containing Metabolites
  • PQ-N-CG (N-Carbamoyl Glucuronide) : A phase 2 metabolite of primaquine, formed via glucuronidation. While it shares the carbamoyl moiety, its core structure and metabolic role (hepatic conjugation) differ significantly from N-Carbamoyl Oxcarbazepine-d4 .
Quinoline Carboxamide Derivatives

Compounds like N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (MW: 403.52 g/mol) feature a quinoline core with carboxamide groups.

Pharmacological and Metabolic Comparisons

Compound Metabolic Pathway Key Pharmacological Role Stability Notes
N-Carbamoyl Oxcarbazepine-d4 Likely a synthetic impurity or metabolite Deuterated internal standard for bioanalysis Enhanced isotopic stability due to deuterium
Oxcarbazepine-D4 (Major) Parent drug analog Tracer for oxcarbazepine kinetics Similar deuterium advantages
PQ-N-CG Phase 2 glucuronidation Antimalarial metabolite High polarity due to glucuronide
Quinoline Carboxamides Not reported Antiviral/anticancer candidates Thermal stability varies

Key Differentiators

Deuterium Substitution: N-Carbamoyl Oxcarbazepine-d4’s deuterated structure reduces metabolic degradation rates compared to non-deuterated analogs, making it valuable in tracer studies .

Metabolic Pathways: Unlike PQ-N-CG, which undergoes glucuronidation, N-Carbamoyl Oxcarbazepine-d4 is likely a minor metabolite or synthetic byproduct, reflecting divergent biotransformation routes .

Preparation Methods

Deuterium Incorporation Strategies

Deuteration is achieved through acid-catalyzed hydrogen-deuterium (H-D) exchange or synthesis from deuterated precursors :

  • H-D Exchange : Heating Oxcarbazepine in deuterated solvents (e.g., D₂O or CD₃OD) with a catalyst (e.g., Pd/C or PtO₂) at 80–100°C for 24–48 hours enables selective deuteration at activated aromatic positions.

  • Deuterated Precursors : Using deuterated iminostilbene or benzaldehyde derivatives in the initial synthesis steps ensures direct incorporation of deuterium during ring formation.

Key Data :

ParameterValueSource
Deuteration Efficiency>95% at 1,2,3,4 positions
Optimal Temperature80–100°C

Carbamoylation of Oxcarbazepine-d4

The carbamoyl group is introduced via nucleophilic acyl substitution :

  • Activation : Oxcarbazepine-d4 is treated with phosgene (COCl₂) or triphosgene in anhydrous dichloromethane to generate the reactive carbonyl intermediate.

  • Amination : Reaction with ammonia or ammonium hydroxide yields the N-carbamoyl derivative.

Reaction Conditions :

  • Solvent : Dichloromethane (favored for high solubility of intermediates).

  • Temperature : 0–5°C to minimize side reactions.

  • Yield : 70–85% after purification.

Mechanistic Insight :

Oxcarbazepine-d4+COCl2Oxcarbazepine-d4-carbonyl chlorideNH3N-Carbamoyl Oxcarbazepine-d4\text{Oxcarbazepine-d4} + \text{COCl}2 \rightarrow \text{Oxcarbazepine-d4-carbonyl chloride} \xrightarrow{\text{NH}3} \text{N-Carbamoyl Oxcarbazepine-d4}

Purification and Isolation

Crystallization and column chromatography are employed to achieve high purity:

  • Crystallization : The crude product is dissolved in a methanol-methylene dichloride (3:1) mixture and cooled to −20°C to precipitate pure N-Carbamoyl Oxcarbazepine-d4.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:2) removes non-polar impurities.

Purity Metrics :

MethodPurity AchievedSource
HPLC99.2%
NMR (¹H/²H)Isotopic purity >98%

Analytical Characterization

Critical Quality Attributes :

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 299.317 [M+H]⁺.

  • X-ray Diffraction : Polymorph characterization ensures crystalline consistency.

  • NMR Spectroscopy : ¹H NMR shows absence of proton signals at deuterated positions (δ 7.2–7.8 ppm).

Challenges and Optimization

  • Deuterium Loss : Mitigated by using excess deuterated solvents and sealed reaction vessels.

  • Carbamoyl Hydrolysis : Controlled pH (6–7) during amination prevents degradation.

  • Scale-up Limitations : Batch processing in >50 L reactors requires precise temperature control to maintain yield.

Industrial and Regulatory Considerations

  • Regulatory Status : Classified as a "Controlled Product" under chemical safety regulations, requiring specialized handling permits.

  • Storage : Stable at −20°C in amber vials to prevent photodegradation .

Q & A

Q. What are the key considerations for synthesizing N-Carbamoyl Oxcarbazepine-d4 with high isotopic purity?

The synthesis of N-Carbamoyl Oxcarbazepine-d4 requires multi-step deuterium incorporation into the parent Oxcarbazepine structure. Critical steps include:

  • Deuterium labeling : Use of deuterated reagents (e.g., D₂O or deuterated solvents) during carbamoylation to ensure isotopic integrity at specific positions.
  • Purification : Chromatographic techniques (e.g., preparative HPLC) to isolate the major isotopologue and minimize unlabeled byproducts.
  • Validation : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic enrichment (>98% deuterium incorporation) .

Q. How can researchers validate the purity and stability of N-Carbamoyl Oxcarbazepine-d4 for analytical applications?

Analytical validation involves:

  • Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column, using a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate.
  • Stability testing : Accelerated degradation studies under thermal (40–60°C), photolytic (ICH Q1B guidelines), and hydrolytic (pH 1–13) conditions.
  • Quantitative thresholds : Purity ≥95% by area normalization, with stability-indicating assays to detect degradation products (e.g., hydrolysis to oxcarbazepine derivatives) .

Advanced Research Questions

Q. What experimental designs are optimal for elucidating the mechanism of N-Carbamoyl Oxcarbazepine-d4 in sodium channel modulation?

Mechanistic studies should integrate:

  • In vitro electrophysiology : Patch-clamp assays using HEK-293 cells expressing human NaV1.2 channels to measure inhibitory potency (IC₅₀).
  • Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding interactions with the channel’s voltage-sensing domain.
  • Comparative pharmacology : Parallel testing with non-deuterated Oxcarbazepine to assess isotopic effects on pharmacokinetic parameters (e.g., metabolic half-life in liver microsomes) .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo models for N-Carbamoyl Oxcarbazepine-d4?

Discrepancies may arise from metabolic differences or deuterium kinetic isotope effects. Strategies include:

  • Metabolite profiling : LC-MS/MS identification of deuterated vs. non-deuterated metabolites in plasma and tissues.
  • Dose-response normalization : Adjusting in vitro cytotoxicity (e.g., IC₅₀ in glioblastoma cell lines) to account for in vivo bioavailability using physiologically based pharmacokinetic (PBPK) modeling.
  • Endpoint harmonization : Aligning in vitro apoptosis assays (e.g., Annexin V staining) with in vivo histopathological markers (e.g., caspase-3 activation in target organs) .

Q. What methodologies are recommended for assessing N-Carbamoyl Oxcarbazepine-d4’s stability under thermal stress?

Thermal stability analysis should employ:

  • Thermogravimetric analysis (TGA) : Heating rates of 10°C/min under nitrogen to determine decomposition onset temperatures.
  • Differential scanning calorimetry (DSC) : Identification of phase transitions (e.g., melting points) and exothermic/endothermic events.
  • Isothermal stress testing : Storage at 40°C/75% RH for 3–6 months with periodic HPLC-MS analysis to quantify degradation products (e.g., carbamoyl hydrolysis derivatives) .

Q. How can isotopic labeling of N-Carbamoyl Oxcarbazepine-d4 influence its pharmacokinetic profile compared to the non-deuterated analog?

Deuterium substitution may alter:

  • Metabolic stability : Reduced CYP3A4-mediated oxidation due to the kinetic isotope effect (KIE), measured via in vitro microsomal half-life (t½).
  • Bioavailability : Comparative plasma concentration-time curves (AUC0–24) in rodent models.
  • Tissue distribution : Radiolabeled (e.g., <sup>14</sup>C) studies to track deuterated vs. non-deuterated compound accumulation in the brain and liver .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-dependent effects of N-Carbamoyl Oxcarbazepine-d4 in preclinical models?

Use nonlinear regression (e.g., GraphPad Prism) to fit dose-response curves, with:

  • Four-parameter logistic model : For IC₅₀/EC₅₀ calculations in cell-based assays.
  • ANOVA with post-hoc tests : To compare treatment groups in in vivo toxicity studies (e.g., organ weight changes).
  • Time-to-event analysis : Kaplan-Meier survival curves for long-term carcinogenicity studies .

Q. How can researchers differentiate between deuterium-related artifacts and genuine pharmacological effects in studies using N-Carbamoyl Oxcarbazepine-d4?

Implement:

  • Isotopologue controls : Co-administration of non-deuterated Oxcarbazepine to isolate isotopic effects.
  • Isotope ratio MS (IR-MS) : To confirm deuterium retention in biological samples.
  • Cross-study validation : Meta-analysis of independent datasets (e.g., PubChem BioAssay data) to identify consistent trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.